molecular formula C6H10O2 B074312 (Z)-2-Hexenoic acid CAS No. 1577-28-2

(Z)-2-Hexenoic acid

Cat. No. B074312
CAS RN: 1577-28-2
M. Wt: 114.14 g/mol
InChI Key: NIONDZDPPYHYKY-PLNGDYQASA-N
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Description

This usually involves the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves detailing the physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) of the compound.


Scientific Research Applications

  • Controlled Release of Insect Pheromone : Hexenoic acid has been used in a controlled-release formulation for insect pheromones using zinc-layered hydroxide as a carrier. This formulation shows sustained release properties and is non-toxic to plants, indicating potential for environmentally safe pesticide applications (Ahmad et al., 2015).

  • Identification of Natural Substances : The compound has been studied for distinguishing synthetic materials from those biogenerated from linolenic acid, showcasing its utility in identifying the origin of certain organic substances (Fronza et al., 1996).

  • Supramolecular Chemistry : Substituted hexenoic acids have been used to form novel types of supramolecular structural arrays in solid-state through intermolecular hydrogen bonding. This has implications in the field of materials science and nanotechnology (Strauch et al., 2000).

  • Neuroscience Research : Derivatives of hexenoic acid, such as (Z)-4-amino-6-fluoro-5-hexenoic acid, have been used in neuroscience to study the inactivation of γ-aminobutyric acid aminotransferase, an enzyme involved in neurotransmitter regulation (Leon & Silverman, 1996).

  • Microbiological Degradation of Steroids : Research has been conducted on the microbial degradation of steroid ring A using hexenoic acid derivatives. This is relevant for understanding steroid metabolism and potentially for bioremediation applications (Coulter & Talalay, 1968).

  • Organic Synthesis : Hexenoic acid derivatives have been synthesized for various applications, including the study of their interaction with indoles and pyrroles, which is significant in medicinal chemistry and the development of pharmaceuticals (Obydennov et al., 2016).

  • Pheromone Synthesis : The compound has been used in the synthesis of pheromone components for certain insect species, indicating its application in pest control and entomology (Kim & Park, 2013).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that require further study.


properties

IUPAC Name

(Z)-hex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIONDZDPPYHYKY-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Hexenoic acid

CAS RN

1577-28-2
Record name 2-Hexenoic acid, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HEXENOIC ACID, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q89Q680RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AH El-Desoky, H Kato, K Eguchi… - Journal of natural …, 2014 - ACS Publications
Two new manzamine alkaloids, acantholactam (3) and pre-neo-kauluamine (4), were isolated from the marine sponge Acanthostrongylophora ingens along with manzamine A (1) and …
Number of citations: 38 pubs.acs.org
B Grein, M Huffer, G Scheller… - Journal of agricultural and …, 1993 - ACS Publications
Water-mediated (pH 6.5) model experiments were carried out with (E)-2-hexenal (1),(U)-2-octenal (2), and (£^ E)-2, 4-decadienal (3) under oxygen atmosphere. After complete …
Number of citations: 40 pubs.acs.org
D Li, E Harunari, T Zhou, N Oku… - Beilstein Journal of …, 2020 - beilstein-journals.org
Liquid cultures of Vibrio sp. SI9, isolated from the outer tissue of the sea anemone Radianthus crispus, was found to produce three new O-isocrotonyl-3-hydroxybutyric acid derivatives, …
Number of citations: 4 www.beilstein-journals.org
K Koike, M Kudo, Z Jia, T Nikaido, Y Ide… - Journal of natural …, 1999 - ACS Publications
New triterpenoid saponins, maejaposides A, B, C, D, and E, were isolated from the roots of Maesa japonica and were, respectively, defined to be 3-O-[β-d-xylopyranosyl-(1→2)-α-l-…
Number of citations: 33 pubs.acs.org
JA Pino, L Bent - Journal of the Science of Food and …, 2013 - Wiley Online Library
Background Solid phase microextraction and simultaneous distillation‐extraction combined with GC‐FID , GC / MS , aroma extract dilution analysis and odour activity values were used …
Number of citations: 47 onlinelibrary.wiley.com
E Lippmaa, T Pehk, K Andersson… - Organic Magnetic …, 1970 - Wiley Online Library
Carbon‐13 spectra of 59 α,β‐unsaturated carboxylic acids have been measured. Large differential shieldings of ethylenic carbons in the cis and trans isomers of acrylic acid derivatives …
SG Alcock, JE Baldwin, R Bohlmann… - The Journal of …, 1985 - ACS Publications
Results Kinetic deconjugation of a, ß-unsaturated esters to their/3, 7-unsaturated counterparts involves theformation of a molar equivalent of an enolate anion which is subsequently …
Number of citations: 64 pubs.acs.org
JS Câmara, S Lourenço, C Silva, A Lopes… - Microchemical …, 2020 - Elsevier
The recent growing concern driven by consumer interest in the safety and quality of seafood, has boosted the search for healthy and functional aquafeeds. The current study represents …
Number of citations: 21 www.sciencedirect.com
Y Li, T Wu, X Deng, D Tian, C Ma, X Wang, Y Li… - LWT, 2023 - Elsevier
To improve the product quality in the development and processing of γ-aminobutyric acid (GABA) white tea. In this study, HS-GC-MS and relative odor activity value were employed to …
Number of citations: 8 www.sciencedirect.com
F Yuan, F He, Y Qian, J Zheng… - Journal of Agricultural and …, 2016 - ACS Publications
The aroma of fresh and aged lemon-flavored hard tea was investigated by aroma extract dilution analysis (AEDA), quantitative comparison, and two-dimensional chirality analysis. …
Number of citations: 27 pubs.acs.org

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